{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester
Overview
Description
The compound “{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester” is a complex organic molecule. It contains a boronic ester functional group, which is often used in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of this compound could potentially involve the reaction of a suitable phenolic precursor with a boronic ester, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . The resulting boronic ester could then be coupled with a propyl carbamic acid tert-butyl ester to yield the final product .Molecular Structure Analysis
The molecular structure of this compound is complex, with a central boronic ester functional group attached to a phenolic ring, which is further connected to a propyl carbamic acid tert-butyl ester .Chemical Reactions Analysis
The boronic ester functional group in this compound can participate in various chemical reactions, most notably Suzuki-Miyaura cross-coupling reactions . This makes it a valuable intermediate in the synthesis of various complex organic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be largely determined by its functional groups. For example, the boronic ester group could confer reactivity towards palladium catalysts, while the tert-butyl ester could provide steric hindrance .Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BNO5/c1-18(2,3)25-17(23)22-13-8-14-24-16-11-9-15(10-12-16)21-26-19(4,5)20(6,7)27-21/h9-12H,8,13-14H2,1-7H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIQXHUFUSBFJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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